molecular formula C8H11N3O B1481583 (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol CAS No. 2091697-51-5

(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

Cat. No.: B1481583
CAS No.: 2091697-51-5
M. Wt: 165.19 g/mol
InChI Key: JUCRJYCBIYVECJ-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol ( 2091697-51-5) is a heterocyclic alcohol compound with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol . This chemical features a fused imidazo[1,2-b]pyrazole core system, a privileged scaffold in medicinal chemistry known for its diverse biological activities. As a functionalized building block, the primary application of this compound is in pharmaceutical research and development, where it serves as a key intermediate for the synthesis of more complex molecules. Its reactive methanol (-CH2OH) group makes it amenable to further chemical transformations, such as oxidation to aldehydes or carboxylic acids, or substitution reactions to introduce other functional groups. The related 1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole is available with a documented purity specification , underscoring the relevance of this chemical class in discovery research. Furthermore, the broader imidazo[1,2-b]pyridazine scaffold, a structurally similar heterocyclic system, has been identified in patent literature as a core structure in compounds with potential therapeutic applications for disorders of the nervous system , and is also being explored as a novel drug candidate for neglected tropical diseases like eumycetoma . This highlights the significant research value of this chemotype. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1-ethylimidazo[1,2-b]pyrazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-10-3-4-11-8(10)5-7(6-12)9-11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCRJYCBIYVECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyrazole Core

The foundational step in preparing (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is the synthesis of the imidazo[1,2-b]pyrazole scaffold. This is commonly achieved via multicomponent reactions or cyclocondensation routes:

  • Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction :
    This method involves the reaction of amino-substituted pyrazoles with aldehydes and isocyanides in the presence of Lewis or Brønsted acids, either at ambient temperature or under heating (50–140 °C). The process yields imidazo[1,2-b]pyrazoles with good chemo- and regioselectivity. The reaction times vary from 3 to 18 hours, and purification typically requires chromatography or recrystallization. A one-pot two-step procedure has been developed to form amino-substituted pyrazoles in situ before carrying out the GBB reaction, improving efficiency and diversity of derivatives.

  • Cyclocondensation Using Ethoxymethylene Malononitrile and Hydrazine :
    Under microwave irradiation (80 °C, 150 W, 10 min in ethanol), ethoxymethylene malononitrile reacts with hydrazine to form the imidazo[1,2-b]pyrazole core rapidly and with complete conversion. This method is operationally simple and yields high purity products.

  • Alternative Routes via Pyrazole Precursors :
    Starting from 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate, cyclization under reflux and subsequent workup yields the imidazo[1,2-b]pyrazole core. Protection and functionalization steps follow to introduce substituents.

Functionalization at the 6-Position to Introduce the Methanol Group

The methanol substituent at the 6-position (i.e., the (6-yl)methanol) is introduced through reduction or substitution strategies involving aldehyde or ester intermediates:

  • Reduction of Aldehyde or Ester Precursors :
    Pyrazole or imidazo[1,2-b]pyrazole derivatives bearing aldehyde or ester groups at the 6-position are reduced using hydride reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to the corresponding alcohols. For example, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are reduced with LAH in dry THF under nitrogen atmosphere at 0 °C to yield the corresponding (pyrazol-yl)methanol derivatives with yields up to 91%.

  • Oxidation and Subsequent Reduction Steps :
    In some protocols, the alcohol is first oxidized to an aldehyde using oxidants like manganese dioxide (MnO2) or 2-iodoxybenzoic acid (IBX), followed by selective reduction to the alcohol at desired positions.

Representative Preparation Procedure (Literature-Based Example)

Step Reagents & Conditions Outcome & Notes
1. Formation of imidazo[1,2-b]pyrazole core Ethoxymethylene malononitrile + hydrazine, microwave irradiation at 80 °C for 10 min in EtOH Rapid, high-yield cyclocondensation to imidazo[1,2-b]pyrazole scaffold
2. N-1 Alkylation Sodium hydride (1.3 equiv) in DMF at 0 °C, then ethyl halide addition, stirring at 25 °C for 2.5 h Selective alkylation to 1-ethyl derivative, yield ~82%
3. Introduction of aldehyde or ester at 6-position Functionalization via electrophilic substitution or coupling reactions Precursor for reduction to methanol group
4. Reduction to methanol Lithium aluminum hydride in dry THF at 0 °C under nitrogen, 30-45 min Conversion of aldehyde/ester to (6-yl)methanol, yields up to 91%

Analytical and Purification Techniques

  • Purification : Flash column chromatography on silica gel using mixtures like hexane/ethyl acetate or i-hexane/ethyl acetate is commonly employed to isolate pure products.
  • Characterization :
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity and substitution patterns.
    • High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and formula.
    • Infrared (IR) spectroscopy identifies functional groups such as hydroxyl (-OH) from methanol substituents.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Yield Range (%) Notes
Imidazo[1,2-b]pyrazole core synthesis Microwave-assisted cyclocondensation, 80 °C, 10 min 60–83 Multicomponent or one-pot two-step methods
N-1 Alkylation NaH in DMF, 0 °C to 25 °C, ethyl halide 75–85 Requires inert atmosphere
Functional group introduction Ester or aldehyde intermediates via substitution Variable Precursor for reduction
Reduction to methanol LAH or NaBH4 in dry THF, 0 °C, 30–45 min 85–91 High selectivity and yield
Purification Silica gel chromatography (hexane/ethyl acetate) - Essential for regioisomer separation

Chemical Reactions Analysis

(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines or halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Aldehydes, carboxylic acids.

  • Reduction: Amines.

  • Substitution: Substituted imidazo[1,2-b]pyrazoles.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-Cancer Activity : Research indicates that (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol can inhibit critical pathways involved in cancer progression, including angiogenesis and metastasis. Studies have shown that it can reduce cell viability in various cancer cell lines by inducing apoptosis .
  • Anti-Inflammatory Effects : The compound has demonstrated the ability to suppress inflammatory responses by inhibiting key signaling molecules like p38MAPK and ERK1/2. This makes it a candidate for developing anti-inflammatory therapies .

Biological Research

The compound has been explored for its role as an enzyme inhibitor or receptor modulator. Its derivatives have shown potential in inhibiting neutrophil chemotaxis, which is crucial in inflammatory responses.

Study on Neutrophil Chemotaxis

A study evaluated various derivatives of imidazo[1,2-b]pyrazoles for their ability to inhibit neutrophil chemotaxis. The results indicated that specific substitutions at the C3 and C6 positions significantly inhibited chemotaxis mediated by ERK1/2 and p38MAPK pathways. Notably, compound 3a exhibited an IC50 value under 100 µM against all tested parameters, suggesting its potential as a lead compound for further development .

CompoundIC50 (µM)Biological Activity
3a<100Inhibition of neutrophil chemotaxis
4c>100Less effective but still notable

Anti-Cancer Research

In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines. The mechanism involves modulation of key signaling pathways that regulate cell survival and apoptosis .

Mechanism of Action

The mechanism by which (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-b]pyrazole scaffold is highly modular, with variations in substituents significantly altering chemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1-Ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol Ethyl (1), hydroxymethyl (6) C₉H₁₂N₄O ~192.22 (estimated) Moderate lipophilicity, polar hydroxyl -
(1-Cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol Cyclopentyl (1), hydroxymethyl (6) C₁₁H₁₅N₃O 205.26 Increased steric bulk, higher MW
Morpholino(2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-yl)methanone (9g) Morpholino (6), phenyl (2) C₁₆H₁₈N₄O₂ 298.34 Enhanced solubility via morpholine
6-Chloroimidazo[1,2-b]pyridazine-3-methanol Chloro (6), hydroxymethyl (3) C₇H₆ClN₃O 183.59 Pyridazine core, electron-withdrawing Cl

Key Observations :

  • Cyclopentyl vs.
  • Morpholino Substituents: Compound 9g () incorporates a morpholine ring, which enhances water solubility and may improve pharmacokinetic profiles.
  • Core Heterocycle Variations : Pyridazine-based analogs (e.g., ) exhibit distinct electronic properties due to nitrogen positioning, affecting reactivity and interaction with biological targets.

Biological Activity

(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole and pyrazole ring system, which are known for their diverse biological activities. The presence of hydroxymethyl groups enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung, breast, and liver cancers. The mechanism often involves apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways. Pyrazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models.
  • Antimicrobial Properties : Some derivatives of imidazo[1,2-b]pyrazole have exhibited antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with various receptors, altering their signaling pathways and leading to therapeutic effects.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies :
    • A study evaluated the antiproliferative effects of imidazo[1,2-b]pyrazole derivatives on various cancer cell lines. Results indicated significant growth inhibition in MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
    • Another research highlighted the ability of pyrazole-containing compounds to induce apoptosis in colorectal cancer cells through caspase activation .
  • Anti-inflammatory Effects :
    • Research demonstrated that certain pyrazole derivatives reduced inflammation markers in murine models, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • A study found that imidazo[1,2-b]pyrazole derivatives exhibited promising antibacterial activity against Gram-positive bacteria .

Data Tables

Biological ActivityEffect on Cell LinesReference
AnticancerInhibition in MDA-MB-231 and HepG2
Anti-inflammatoryReduced inflammation markers
AntimicrobialEffective against Gram-positive bacteria

Q & A

Q. What synthetic methodologies are employed for the preparation of (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol?

The synthesis typically involves multi-step reactions starting from imidazo[1,2-b]pyrazole scaffolds. Key steps include:

  • Alkylation : Introducing the ethyl group at the 1-position using ethyl halides or via nucleophilic substitution under basic conditions.
  • Hydroxymethylation : Adding the methanol group at position 6 using formaldehyde or hydroxymethylating agents, optimized for pH (7–9) and temperature (60–80°C) to maximize yield .
  • Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) and recrystallization ensure high purity (>95%) . Characterization relies on ¹H/¹³C NMR for structural confirmation and HPLC for purity validation .

Q. How is the molecular structure of this compound validated?

  • X-ray crystallography : SHELX software refines crystal structures, confirming planarity of the bicyclic core and bond angles critical for π-π interactions .
  • Spectroscopic techniques : NMR identifies proton environments (e.g., ethyl CH₃ at ~1.3 ppm, methanol -OH at ~4.9 ppm). IR spectroscopy detects O-H stretches (~3300 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₉H₁₂N₃O⁺ with m/z 178.0976) .

Advanced Research Questions

Q. How does the ethyl substituent influence the compound’s reactivity and pharmacokinetics?

  • Lipophilicity : The ethyl group increases logP compared to methyl analogs, enhancing membrane permeability (measured via octanol/water partitioning) .
  • Steric effects : Bulkier substituents like cyclopropyl may hinder target binding, whereas ethyl balances lipophilicity and steric accessibility, as shown in molecular docking studies .
  • Metabolic stability : In vitro liver microsome assays assess oxidative metabolism; ethyl groups often slow degradation compared to smaller alkyl chains .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Purity verification : Use HPLC-MS to rule out impurities (>98% purity required) and confirm batch consistency .
  • Comparative SAR : Test analogs (e.g., cyclopropyl or methyl derivatives) to isolate substituent effects. For example, replacing ethyl with cyclopropyl reduces PI3Kα inhibition by ~40% .

Q. What mechanistic role does the methanol group play in target interactions?

  • Hydrogen bonding : The -OH group forms critical H-bonds with kinase active sites (e.g., backbone carbonyls in ATP-binding pockets), confirmed by mutagenesis studies .
  • Derivatization : Converting methanol to esters (e.g., acetate) abolishes activity in PI3Kα assays, highlighting the necessity of the free -OH group .
  • Solubility : The polar -OH group improves aqueous solubility (measured via shake-flask method), aiding bioavailability in in vivo models .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution data; anisotropic displacement parameters clarify thermal motion in the ethyl group .
  • Data conflict resolution : Apply multivariate analysis to differentiate assay artifacts (e.g., solvent effects) from true structure-activity relationships .
  • Reaction optimization : Employ design of experiments (DoE) to map pH/temperature effects on hydroxymethylation yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Reactant of Route 2
(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol

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